1-(2-Amino-4-methylphenyl)ethanone

Physical Chemistry Formulation Science Chemical Logistics

Ortho-amino acetophenones are not interchangeable-using the para isomer (99-92-3) or 5-methyl regioisomer (25428-06-2) leads to failed cyclocondensations and regioisomeric impurities. This compound provides the correct ortho-NH₂/COCH₃ architecture for Friedländer quinolines and Hantzsch thiazoles. • Enables bidentate O,N-chelation for metal complex synthesis • 4-Methyl group confers crystalline solid handling (mp 55-56°C) vs liquid analogs • Documented as a Protein Degrader Building Block for PROTAC campaigns • ≥98% purity with QC: NMR, HPLC, GC. Global shipping in 1-2 weeks.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 122710-21-8
Cat. No. B045005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-methylphenyl)ethanone
CAS122710-21-8
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)C)N
InChIInChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,10H2,1-2H3
InChIKeyBDSDVMMCXGKRJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Amino-4-methylphenyl)ethanone: Structural & Physicochemical Profile


1-(2-Amino-4-methylphenyl)ethanone (CAS 122710-21-8), also indexed as 2-amino-4-methylacetophenone or 4-acetyl-3-aminotoluene, is an ortho-amino-substituted acetophenone derivative bearing a methyl group at the 4-position of the phenyl ring (C₉H₁₁NO, MW 149.19 g/mol) . The compound is a crystalline solid at ambient temperature with a melting point of 55–56 °C and a boiling point of 165 °C at 15 Torr, exhibiting slight aqueous solubility (calculated 1.1 g/L at 25 °C) and a predicted density of 1.069 ± 0.06 g/cm³ . Its dual functional architecture—a primary aromatic amine ortho to an acetyl carbonyl—distinguishes it from para- and meta-regioisomeric aminoacetophenones and underpins its utility as a versatile building block in heterocyclic synthesis, metal-chelate chemistry, and targeted protein degradation campaigns .

Why Generic Substitution with Analog Aminoacetophenones Fails


Aminoacetophenones are not interchangeable commodity chemicals: the position of the amino group relative to the acetyl moiety, together with the presence and location of ring substituents, dictates reactivity, chelation geometry, and downstream synthetic outcomes. The ortho-relationship between the –NH₂ and –C(=O)CH₃ groups in 1-(2-amino-4-methylphenyl)ethanone (122710-21-8) uniquely enables bidentate O,N-chelation of metal ions, intramolecular cyclocondensation to quinolines and thiazoles, and regioselective Schiff base formation—capabilities that para-analogs (e.g., 4′-aminoacetophenone, CAS 99-92-3) and regioisomers (e.g., 2-amino-5-methylacetophenone, CAS 25428-06-2) cannot replicate [1]. The 4-methyl substituent additionally modulates the electron density of the aromatic ring and influences the compound's physical state, converting what would be a low-melting liquid (cf. 2′-aminoacetophenone, mp ~20 °C) into an easily handled crystalline solid at ambient temperature . These structural features are not cosmetic; they determine whether a synthetic sequence succeeds or fails, making blind substitution a material risk in both research and process chemistry settings [1].

Differentiation Evidence vs. Closest Analogs


Physical State: Solid vs. Liquid Handling

1-(2-Amino-4-methylphenyl)ethanone (122710-21-8) is a crystalline solid with a melting point of 55–56 °C, enabling straightforward weighing, transfer, and storage at ambient temperature . In contrast, the des-methyl analog 2′-aminoacetophenone (CAS 613-89-8) is a yellow oily liquid or low-melting solid at ambient temperature (mp ~20 °C), complicating precise gravimetric handling and requiring refrigerated or desiccated storage . The 4′-amino regioisomer (CAS 99-92-3) is also a solid but melts significantly higher (103–110 °C), which can complicate melt-based formulation processes and may reflect different crystal packing that influences dissolution kinetics . The 4-methyl substituent thus confers an intermediate, process-friendly solid-state profile absent in the closest unsubstituted ortho-amino comparator.

Physical Chemistry Formulation Science Chemical Logistics

Synthetic Route Efficiency: One-Step vs. Multi-Step

A 2023 protocol published in Molbank (M1654) demonstrates the one-step synthesis of 1-(2-amino-4-methylphenyl)ethanone in quantitative yield using adapted Vilsmeier conditions, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. This represents a substantial advance over the historical multi-step route described by Keneford, Morley, and Simpson (1948), which required a more complex sequence of protection, acylation, and deprotection steps to access the same ortho-amino-4-methyl substitution pattern [2]. Alternative nitro-reduction routes starting from 4-methyl-2-nitrophenylethanone (CAS 155694-84-1) using Pd/C and ammonium formate also require two steps (nitration followed by reduction) and generate metal-containing waste streams . The Vilsmeier approach bypasses nitro intermediates entirely and delivers the free amine in a single operation, offering a cleaner, higher-atom-economy route that is directly relevant to procurement decisions where scalable, reproducible synthetic access influences supply reliability and cost.

Synthetic Methodology Process Chemistry Green Chemistry

O,N-Chelation: Ortho vs. Para Architecture

The ortho-relationship between the primary amine and the acetyl carbonyl in 1-(2-amino-4-methylphenyl)ethanone permits formation of a five-membered O,N-chelate ring with metal centers—a structural motif demonstrated for 2-aminoacetophenone-derived aluminum complexes that form stable four- and five-coordinate monomeric alkylaluminum O,N-chelate compounds, structurally authenticated by X-ray crystallography [1]. This chelation capability is absent in the para-amino regioisomer (4′-aminoacetophenone, CAS 99-92-3), where the 1,4-disposition of the –NH₂ and –C(=O)CH₃ groups precludes intramolecular chelation and instead favors linear coordination polymers or intermolecular hydrogen-bonded networks. Furthermore, the ortho-amino acetophenone scaffold is the essential precursor for Friedländer-type quinoline syntheses: cyclocondensation with α-methylene ketones or formamide derivatives yields substituted quinolines, a transformation that para-amino isomers cannot undergo [2]. In zeolite-catalyzed Fries rearrangements of acetanilide, the ortho-aminoacetophenone isomer predominates under conditions of reduced acidity, and photo-Fries conditions further enhance ortho-selectivity, underscoring the thermodynamic and kinetic preference for the ortho product [3].

Coordination Chemistry Organometallic Catalysis Heterocyclic Synthesis

Protein Degrader Building Block: PROTAC & Molecular Glue Utility

1-(2-Amino-4-methylphenyl)ethanone (122710-21-8) is commercially classified under the 'Protein Degrader Building Blocks' product family by specialty chemical suppliers, indicating its recognized utility as a synthetic intermediate for proteolysis-targeting chimeras (PROTACs) and molecular glues [1]. The primary aromatic amine serves as a conjugation handle for linker attachment via amide bond formation or reductive amination, while the acetyl group provides a secondary functionalization site. This dual derivatizability is central to the modular assembly of heterobifunctional degraders, where a target-protein ligand and an E3 ligase ligand are connected through a linker . While the unsubstituted 2′-aminoacetophenone (CAS 613-89-8) shares the ortho-amine architecture, it lacks the 4-methyl group that enhances lipophilicity (predicted XLogP3 = 1.8 for 122710-21-8 vs. ~1.1 for the des-methyl analog), potentially influencing membrane permeability and non-specific binding profiles of derived PROTAC candidates [2]. No direct comparative PROTAC activity data exist for the free building block itself; differentiation rests on the combination of commercial product-family classification, dual functionality, and modulated physicochemical properties.

Targeted Protein Degradation PROTAC Chemistry Chemical Biology

Purity and Batch-Specific QC Documentation

1-(2-Amino-4-methylphenyl)ethanone (122710-21-8) is routinely available from multiple reputable vendors at ≥98% purity with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . Bidepharm explicitly offers NMR, HPLC, and GC batch QC reports ; Sigma-Aldrich lists 98% purity with downloadable CoA documentation ; Leyan provides the compound at 98% purity across multiple pack sizes (100 mg to 100 g) . In comparison, the 5-methyl regioisomer (2-amino-5-methylacetophenone, CAS 25428-06-2) is typically offered at 95% purity with less extensive analytical documentation . The hydrochloride salt form (2-amino-4′-methylacetophenone hydrochloride, CAS 5467-70-9) requires an additional free-basing step prior to use in many synthetic applications, introducing an extra operation and potential yield loss . The free base 122710-21-8 thus offers a favorable combination of high documented purity and direct synthetic readiness.

Quality Assurance Analytical Chemistry Procurement Compliance

Storage Stability: Ambient vs. Cold Storage

1-(2-Amino-4-methylphenyl)ethanone (122710-21-8) is documented as chemically stable under recommended storage conditions, with vendor specifications indicating storage at 4 °C with protection from light (Sigma-Aldrich) or ambient temperature in a sealed, dry, dark container (ChemicalBook, VWR) . Its Safety Data Sheet explicitly states 'Stable under recommended storage conditions' with no hazardous reactivity noted . This contrasts with 2′-aminoacetophenone (CAS 613-89-8), which requires desiccated storage at –20 °C and is reported to be sensitive to repeated freeze-thaw cycles, with recommendations to re-examine efficacy if stored in solution for more than one month [1]. The 4-methyl substitution in 122710-21-8 contributes to improved ambient stability relative to the unsubstituted ortho-amino analog, reducing cold-chain dependence for routine laboratory inventory management.

Stability Studies Inventory Management Chemical Logistics

High-Impact Application Scenarios


Heterocyclic Library Synthesis: Quinolines & Thiazoles

The ortho-amino ketone architecture of 122710-21-8 is the requisite precursor for Friedländer-type cyclocondensations yielding substituted quinolines, as well as for Hantzsch-type thiazole syntheses via reaction with thiourea or thioamides after α-halogenation of the acetyl group [1]. The 4-methyl substituent on the phenyl ring adds steric and electronic diversity to the resulting heterocyclic scaffold without interfering with the cyclization chemistry, making this compound a privileged building block for diversity-oriented synthesis of nitrogen- and sulfur-containing heterocyclic libraries for high-throughput biological screening [1]. Researchers building quinoline- or thiazole-focused compound collections should prioritize this specific regioisomer, as the para-amino or 5-methyl regioisomers either cannot undergo the requisite cyclization or produce regioisomeric products with altered biological profiles.

PROTAC and Molecular Glue Assembly

As a commercially categorized Protein Degrader Building Block [2], 122710-21-8 is suited for incorporation into the target-protein ligand portion of PROTAC molecules. The primary aromatic amine serves as a conjugation point for linker attachment via amide coupling, while the acetyl group can be further functionalized (e.g., α-bromination, reductive amination, or oxime formation) to elaborate the target-binding warhead . Its intermediate lipophilicity (XLogP3 = 1.8) may confer favorable cell permeability characteristics to derived PROTAC candidates compared to more polar des-methyl analogs . Medicinal chemistry teams engaged in targeted protein degradation should include 122710-21-8 in their building block inventory as a recognizable, fit-for-purpose intermediate with documented degrader-campaign applicability.

O,N-Chelating Ligand Precursor for Metal Complexes

The ortho-amino carbonyl motif in 122710-21-8 provides a well-precedented bidentate O,N-chelation site for metal ions including aluminum, transition metals, and lanthanides [3]. The resulting metal complexes have been structurally characterized and explored as catalysts for ring-opening polymerization and other transformations [3]. The crystalline solid nature of the free ligand (mp 55–56 °C) facilitates precise stoichiometric control in complexation reactions, an advantage over liquid ortho-aminoacetophenone analogs. Coordination chemists and catalyst development groups requiring structurally defined O,N-chelating ligand precursors should select 122710-21-8 over the hydrochloride salt form (CAS 5467-70-9), which requires an additional neutralization step that can introduce metal salt contaminants into sensitive catalyst preparations.

Schiff Base Ligand and Supramolecular Chemistry

The primary amine of 122710-21-8 undergoes clean Schiff base condensation with aromatic aldehydes to yield bidentate or tridentate imine ligands, which can subsequently coordinate metal ions for applications in sensing, catalysis, and magnetic materials [1]. The 4-methyl substituent modulates the electronic properties of the resulting salen-type or salophen-type ligand framework without introducing additional coordinating functionality that could compete with the desired metal-binding mode. The compound's solid-state handling and documented ≥98% purity with multi-technique QC support reproducible stoichiometric imine formation at research and process scales, reducing the variability that plagues liquid amine reagents subject to oxidation or moisture uptake during storage.

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